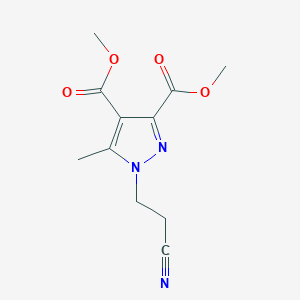

Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate

Description

Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based ester derivative characterized by a 1-(2-cyanoethyl) substituent at the pyrazole ring’s N1 position, a methyl group at C5, and ester groups at C3 and C2. Pyrazole derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

853349-15-2 |

|---|---|

Molecular Formula |

C11H13N3O4 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

dimethyl 1-(2-cyanoethyl)-5-methylpyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C11H13N3O4/c1-7-8(10(15)17-2)9(11(16)18-3)13-14(7)6-4-5-12/h4,6H2,1-3H3 |

InChI Key |

JWAOJYWKCDHIFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CCC#N)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Key Challenges

-

Regioselectivity control during pyrazole formation

-

Efficient introduction of the cyanoethyl group

-

Optimizing esterification conditions

Cycloaddition-Based Synthesis

1,3-Dipolar cycloaddition between nitrile imines and electron-deficient alkenes is a dominant strategy for pyrazole core synthesis.

Example Protocol

-

Nitrile Imines Preparation

-

Cycloaddition with Cyanoacetate

Table 1: Cycloaddition Conditions

| Component | Parameter | Yield | Reference |

|---|---|---|---|

| Ethyl cyanoacetate | 1.0 eq | 60-75% | |

| Nitrile imine | In situ generation | – | |

| Catalyst (piperidine) | 10 mol% | – | |

| Acetic acid | 5-10 mol% | – |

Cyclocondensation Approaches

Cyclocondensation of 1,3-diketones with hydrazines provides an alternative route for pyrazole synthesis.

Mechanism

Optimized Conditions

-

Solvent : Ethanol or aprotic solvents (e.g., DMF)

-

Catalyst : Acidic conditions (HCl) or basic conditions (NaOH)

-

Temperature : Reflux (~80°C)

Table 2: Cyclocondensation Yields

| Substrate | Hydrazine | Yield | Reference |

|---|---|---|---|

| Ethyl acetoacetate | Methylhydrazine | 71-81% | |

| Dimethyl oxalate | Sodium methoxide | 69% |

Functionalization Strategies

Post-pyrazole formation, the cyanoethyl group is introduced via alkylation or nucleophilic substitution .

Cyanoethyl Group Introduction

-

Alkylation with Cyanoethyl Halides

-

Cyanide Displacement

Table 3: Cyanoethyl Functionalization

Esterification and Final Purification

The dicarboxylic acid precursor is esterified to yield the dimethyl ester.

Esterification Protocol

Table 4: Esterification Efficiency

Analytical Validation

Key characterization techniques include:

-

NMR Spectroscopy

-

Mass Spectrometry

Reaction Optimization Insights

-

Solvent Selection : Isopropanol under pressure (100°C, 3–5 bar) enhances reaction rates.

-

Catalyst Choice : Palladium catalysts improve yields in cyanoethyl coupling.

-

Purification : Recrystallization from ethyl acetate or water precipitation.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cycloaddition | High regioselectivity | Requires sensitive reagents |

| Cyclocondensation | Simple starting materials | Moderate yields |

| Alkylation | Direct cyanoethyl introduction | Requires anhydrous conditions |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Amino-substituted pyrazole derivatives.

Substitution: Various substituted pyrazole esters.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of derivatives of pyrazole compounds. For instance, pyrazole-based compounds have shown significant activity against various bacterial strains. In a comparative study, certain pyrazole derivatives exhibited higher inhibition zones against Escherichia coli than standard antibiotics like Gentamicin . The presence of the cyanoethyl group in dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy as an antimicrobial agent.

Antifungal Properties:

The compound has also been investigated for antifungal applications. Coordination complexes derived from pyrazole amides have demonstrated competitive antifungal activities against Fusarium species . This suggests that this compound could be explored further for developing new antifungal agents.

Agricultural Applications

Herbicide Development:

The unique structural features of this compound make it a candidate for herbicide formulation. Pyrazole derivatives are known to interfere with plant growth regulators, which can be harnessed to develop selective herbicides. Research into similar compounds has indicated their potential to inhibit specific enzymes involved in plant metabolism, leading to effective weed management strategies .

Materials Science Applications

Polymer Chemistry:

In materials science, the incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The presence of functional groups such as cyano and carboxylate can facilitate interactions with polymer chains, improving the overall performance of the material under various conditions .

Table 1: Summary of Antimicrobial Activities of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 16.1 | |

| Coordination Complex 2C | E. coli | 18.0 | |

| Coordination Complex 1C | Staphylococcus aureus | 15.5 |

Table 2: Potential Herbicide Activity of Pyrazole Derivatives

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole Dicarboxylates

Key Observations:

- Conversely, bulky aryl groups (e.g., 4-chlorophenyl in ) reduce packing efficiency but enhance π-π stacking.

- Positional Isomerism: Ester groups at C3/C4 (target compound) vs. C3/C5 () alter the dipole orientation and hydrogen-bonding networks.

- Functional Group Effects: Carboxylic acid derivatives (e.g., ) exhibit stronger hydrogen bonding compared to esters, impacting solubility and crystallinity.

Crystallography and Intermolecular Interactions

Table 2: Crystallographic and Interaction Comparisons

Key Observations:

- Hydrogen Bonding: The target compound’s cyanoethyl group may participate in C–H⋯N interactions, complementing C–H⋯O bonds from ester groups. This contrasts with cyanobenzyl derivatives (), where π-π stacking dominates.

- Dimensionality: Compounds with smaller substituents (e.g., cyanomethyl in ) form dimers, while bulkier derivatives (e.g., ) adopt one-dimensional chains.

Biological Activity

Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate (referred to as DMCP) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of DMCP, including its synthesis, mechanisms of action, and potential therapeutic applications.

DMCP is a pyrazole derivative characterized by the presence of cyanoethyl and dicarboxylate functionalities. The molecular formula is . The synthesis typically involves the reaction of 1H-pyrazole-3,4-dicarboxylic acid with 2-bromoacetonitrile, leading to the formation of DMCP along with other intermediates .

Antimicrobial Activity

Research has indicated that DMCP exhibits notable antimicrobial properties. In vitro studies have shown that DMCP can inhibit the growth of various bacterial strains. For instance, a study demonstrated that DMCP displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antioxidant Properties

DMCP has also been evaluated for its antioxidant capabilities. Antioxidants are critical in mitigating oxidative stress, which is linked to numerous diseases. In assays measuring free radical scavenging activity, DMCP showed a dose-dependent response, effectively neutralizing reactive oxygen species (ROS) in cellular models .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In animal models of inflammation, administration of DMCP resulted in reduced levels of pro-inflammatory cytokines, indicating its potential role in managing inflammatory diseases . This effect may be attributed to the inhibition of key signaling pathways involved in inflammation.

The biological activity of DMCP can be attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : DMCP may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.

- Cell Signaling Modulation : The compound might modulate cell signaling pathways associated with oxidative stress and inflammation, contributing to its protective effects against cellular damage.

Research Findings and Case Studies

Several studies have documented the efficacy of DMCP in different biological contexts:

Q & A

Q. What are the optimal synthetic routes for Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate?

Answer: The synthesis of pyrazole dicarboxylates typically involves nucleophilic substitution or cyclization reactions. For the target compound, a plausible route is:

Nucleophilic alkylation : React dimethyl 1H-pyrazole-3,4-dicarboxylate with 2-cyanoethyl bromide in the presence of a base (e.g., K₂CO₃) in acetone under reflux for 24–48 hours .

Purification : Remove solvents under vacuum, followed by recrystallization from diethyl ether to obtain crystalline products .

Yield optimization : Adjust reaction time, solvent polarity (e.g., DMF vs. acetone), or base strength (e.g., NaH vs. K₂CO₃) to improve efficiency.

Q. How can spectroscopic techniques confirm the structure of this compound?

Answer: A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 6.5–7.5 ppm), methyl esters (δ 3.7–3.9 ppm), and cyanoethyl groups (δ 2.5–3.0 ppm for CH₂) .

- IR spectroscopy : Confirm ester carbonyl stretches (~1700–1750 cm⁻¹) and nitrile groups (~2240 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrazole derivatives .

Example : In a related compound (Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate), NMR confirmed the absence of unreacted starting materials, while IR verified ester and nitrile functionalities .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization reactions in pyrazole dicarboxylate synthesis?

Answer: Cyclization often proceeds via:

- Hydrazine-mediated pathways : Hydrazines react with dicyanofumarates to form pyrazole rings through [3+2] cycloaddition, with regioselectivity controlled by electron-withdrawing groups (e.g., cyano) .

- Palladium-catalyzed coupling : Suzuki-Miyaura reactions enable aryl group introduction at specific positions, influenced by steric and electronic factors of boronic acids .

Q. Critical Analysis :

Q. How do intermolecular interactions in the crystal structure affect physicochemical properties?

Answer: X-ray crystallography reveals:

Q. How can computational modeling predict reactivity or biological activity?

Answer:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyanoethyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock. Pyrazole dicarboxylates often interact with hydrophobic pockets via van der Waals forces .

Case Study : A related pyrazole derivative showed anti-convulsant activity in docking studies due to hydrogen bonding with GABA receptors .

Q. How to resolve contradictions in reported synthetic yields or purity?

Answer:

- Reproducibility checks : Standardize solvent purity (e.g., anhydrous acetone), reaction atmosphere (N₂ vs. air), and catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) .

- Analytical validation : Use HPLC-MS to detect impurities (e.g., unreacted cyanoethyl bromide) and quantify purity (>95% for biological assays) .

Example : A study reported 80% yield for a similar compound using anhydrous conditions, while ambient moisture reduced yields to 60% .

Q. What are the challenges in scaling up synthesis for pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.